1-Chloro-4-methylpentane
Description
Historical Context of Halogenated Hydrocarbons in Foundational Organic Synthesis
Halogenated hydrocarbons, or organohalogens, are a class of organic compounds that have been integral to the development of modern synthetic chemistry. jove.com Their history dates back to the early 19th century, and their utility stems from the unique reactivity of the carbon-halogen bond. numberanalytics.com The replacement of a hydrogen atom in a hydrocarbon with a more electronegative halogen atom (such as chlorine, bromine, or iodine) polarizes the carbon-halogen bond, rendering the carbon atom electrophilic and the halogen a potential leaving group. jove.com
This fundamental property makes alkyl halides exceptionally versatile intermediates in organic synthesis. numberanalytics.com They are precursors to a vast array of other functional groups through nucleophilic substitution and elimination reactions. The ability to easily convert simple alkanes into more reactive alkyl halides opened up countless synthetic pathways, allowing for the construction of more complex molecules. jove.com Industrially, halogenated hydrocarbons have been employed as solvents, refrigerants, and chemical intermediates for producing polymers, dyes, and drugs. jove.com
Significance of 1-Chloro-4-methylpentane as a Model Alkyl Halide Substrate in Mechanistic Studies
This compound holds particular significance in the academic study of reaction mechanisms, specifically the bimolecular nucleophilic substitution (Sₙ2) reaction. The rate and feasibility of Sₙ2 reactions are highly dependent on the structure of the alkyl halide, with steric hindrance around the electrophilic carbon being a critical factor. libretexts.org
The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com This process proceeds through a trigonal bipyramidal transition state where five groups are momentarily associated with the central carbon. jove.com The presence of bulky substituents on or near the reaction center increases steric crowding in this transition state, raising its energy and dramatically slowing down the reaction rate. libretexts.orgjove.com
The reactivity trend for Sₙ2 reactions is well-established: methyl halides are the most reactive, followed by primary, secondary, and finally tertiary halides, which are generally unreactive via this pathway. scribd.com this compound is a primary alkyl halide (the carbon bonded to the chlorine is attached to only one other carbon atom), placing it on the more reactive end of this spectrum. chegg.com
It is frequently used in educational contexts to exemplify a substrate that readily undergoes Sₙ2 reactions. chegg.com Its structure, with the alkyl branching (a methyl group) located at the C4 position, is distant from the C1 reaction center. This placement results in minimal steric hindrance to the backside attack by a nucleophile, making it a clear and effective model for demonstrating the principles of Sₙ2 reactivity when compared to its more sterically hindered isomers, such as 2-chloro-2-methylpentane (B1597335) (a tertiary halide) or even 2-chloro-4-methylpentane (B3392400) (a secondary halide). chegg.com
Scope and Research Relevance of this compound in Modern Chemical Science
In contemporary chemical research, this compound primarily serves as a foundational building block and an alkylating agent rather than being the focus of novel, high-impact studies. Its significance lies in its commercial availability for research and development purposes and its utility in introducing the isohexyl group (a 4-methylpentyl fragment) into larger molecules. sigmaaldrich.comsigmaaldrich.com
While extensive recent literature on this specific molecule is limited, its role as a precursor is evident in patent literature. For example, related complex halogenated hydrocarbons, such as 1,1,1-trihalo-4-methylpent-3-enes, are synthesized from precursors derived from 3-methylbut-1-ene, highlighting the industrial pathways involving this carbon skeleton. google.com The reactivity of the C-Cl bond allows this compound to be used in alkylation reactions, where the isohexyl group is attached to a nucleophilic substrate. This type of reaction is fundamental in the synthesis of more complex organic molecules, potentially including active pharmaceutical ingredients or materials science precursors. google.com
The utility of the broader class of isohexyl halides is demonstrated by related compounds. For instance, 1-bromo-4-methylpentane (B146037) is described as an alkylating agent in biochemical research contexts. biosynth.com Furthermore, derivatives like 1-chloro-4-methylpentan-2-one (B3190347) are recognized as synthetic intermediates for producing various chemicals, including pharmaceuticals and agrochemicals. lookchem.com This underscores the value of the 4-methylpentyl chloride scaffold as a starting point for creating more functionalized and elaborate molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRJOOWAUJXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977554 | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-94-8 | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62016-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Chloro 4 Methylpentane and Analogous Chloroalkanes
Radical Chlorination Pathways for Alkane Functionalization
The mechanism for this transformation is characterized by a chain reaction involving three key stages: initiation, propagation, and termination. libretexts.orgchemistrystudent.comlibretexts.org
Initiation Mechanisms in Free Radical Halogenation
The initial step in free radical halogenation is initiation, which involves the creation of radical species. libretexts.org This step requires an input of energy, commonly in the form of heat or UV light, to break the relatively weak halogen-halogen bond. libretexts.orgmsu.eduwou.edu For chlorination, the chlorine molecule (Cl₂) undergoes homolytic cleavage, where the covalent bond breaks symmetrically, and each atom retains one of the bonding electrons. savemyexams.comsavemyexams.com This process results in the formation of two highly reactive chlorine radicals (Cl•). byjus.comwikipedia.orgcurlyarrows.com Without this external energy input, the reaction between an alkane and a halogen will not occur. chemistrystudent.comlibretexts.org
The initiation step can be summarized by the following equation: Cl₂ + energy (UV light/heat) → 2 Cl• savemyexams.comsenecalearning.com
Propagation Steps and Regioselectivity in Hydrogen Abstraction by Chlorine Radicals
Once chlorine radicals are generated, the propagation phase of the chain reaction begins. libretexts.org This phase consists of a repeating cycle of two steps that produces the product and regenerates a radical to continue the chain. libretexts.orglibretexts.org
In the first propagation step, a chlorine radical abstracts a hydrogen atom from the alkane (in this case, isohexane) to form hydrogen chloride (HCl) and an alkyl radical. byjus.comorganicchemistrytutor.comlumenlearning.comR-H + Cl• → R• + HCl
For isohexane (2-methylpentane), the chlorine radical can abstract a hydrogen from several different carbon atoms, leading to various isomeric radicals. doubtnut.com
The newly formed alkyl radical is also highly reactive and, in the second propagation step, reacts with a molecule of chlorine (Cl₂). organicchemistrytutor.comyoutube.com This reaction forms the desired chloroalkane product (such as 1-chloro-4-methylpentane) and another chlorine radical, which can then participate in another cycle of the propagation phase. byjus.comlibretexts.orglumenlearning.comR• + Cl₂ → R-Cl + Cl•
The site of hydrogen abstraction by the chlorine radical is not random, a phenomenon known as regioselectivity. libretexts.orglumenlearning.com The stability of the resulting alkyl radical plays a crucial role in determining the major product. The order of radical stability is tertiary > secondary > primary. lumenlearning.com Consequently, hydrogen abstraction tends to occur at the position that leads to the most stable radical intermediate. fiveable.me However, chlorination is known to be less selective than bromination, meaning it results in a significant mixture of isomeric products. libretexts.orglumenlearning.com For propane, chlorination at 25°C is about 3.66 times more selective for the secondary hydrogens than the primary ones, after accounting for the statistical number of each type of hydrogen. masterorganicchemistry.com In the case of isohexane, monochlorination can produce a mixture of isomers, including this compound, 2-chloro-4-methylpentane (B3392400), 3-chloro-2-methylpentane, and others, depending on which hydrogen is substituted. doubtnut.combrainly.com
Termination Reactions and Product Isolation Considerations
The chain reaction does not continue indefinitely. It is eventually halted by termination steps, which occur when two radical species react with each other to form a stable, non-radical molecule. libretexts.orgsenecalearning.comyoutube.com These reactions consume the radicals that are necessary for the propagation steps to continue. upenn.edu Possible termination reactions include the combination of:
Two chlorine radicals to reform a chlorine molecule. youtube.com
Two alkyl radicals to form a larger alkane. youtube.com
An alkyl radical and a chlorine radical to form the chloroalkane product. libretexts.orgyoutube.com
Cl• + Cl• → Cl₂ R• + R• → R-R R• + Cl• → R-Cl
Termination steps are generally rare at the beginning of the reaction when radical concentrations are low, but become more probable as the concentration of reactants decreases and the concentration of radicals increases. youtube.comupenn.edu
A significant challenge in radical halogenation is that the reaction can be difficult to control, often leading to poly-substituted products (dichloromethanes, trichloromethanes, etc.). libretexts.orgvedantu.com To favor the formation of a monosubstituted product like this compound, a large excess of the alkane (isohexane) relative to the chlorine is typically used. libretexts.orgvedantu.com This increases the probability that a chlorine radical will collide with an alkane molecule rather than a chloroalkane molecule, thus minimizing further substitution. vedantu.com
Influence of Reaction Conditions on Isomeric Product Distributions in Alkane Chlorination
The distribution of isomeric products in alkane chlorination is influenced by several reaction conditions. Factors such as temperature and the presence of radical inhibitors or initiators can affect the relative rates of hydrogen abstraction from different positions on the alkane chain. fiveable.me
For instance, the chlorination of 1-chlorobutane (B31608) shows that the reactivity of hydrogens is influenced by the existing chlorine atom. The chlorine substituent has a strong electron-withdrawing effect, which strengthens the C-H bonds on nearby carbons (C-1 and C-2), making them less reactive. upenn.edu The hydrogens on carbons further from the initial substituent (C-3) are therefore more reactive. upenn.edu Steric factors can also play a role; the presence of a bulky group can hinder the approach of the chlorine radical to nearby hydrogens. fiveable.me Understanding these influences is essential for predicting and controlling which isomer will be the major product. fiveable.me
Advanced Chlorination Strategies for Alkane Substrates
To improve control and efficiency over traditional radical chlorination, more advanced strategies have been developed. These methods often employ specific ways to generate radicals, allowing for milder reaction conditions and potentially greater selectivity.
Photoinitiated Chlorination Techniques and Radical Initiator Systems
Photoinitiated chlorination is a common technique where ultraviolet (UV) light provides the energy for the homolytic cleavage of chlorine, initiating the radical chain reaction. savemyexams.comlibretexts.orgdtic.mil This method is widely used for the chlorination of various alkanes. wikipedia.org
In addition to direct photoinitiation, radical initiators can be used. wikipedia.org These are substances that decompose under mild conditions (such as gentle heating) to produce radicals, which then start the chain reaction. wikipedia.orgcurlyarrows.com Common radical initiators include peroxides (like benzoyl peroxide) and azo compounds (like azobisisobutyronitrile, AIBN). msu.eduwikipedia.org In liquid-phase halogenations, these initiators facilitate the reaction, which might otherwise require high temperatures or intense UV radiation. libretexts.orgmsu.edu The use of initiators can provide better control over the start of the reaction and can be an alternative when direct photolysis is not practical. upenn.edu Some studies have also explored reagents like iodobenzene (B50100) dichloride (IBD) for photoinitiated chlorination, which can exhibit different selectivity patterns compared to molecular chlorine. researchgate.net
Solvent Effects on Chlorination Selectivity and the Formation of Chlorine Atom-Solvent Complexes
The solvent environment plays a pivotal role in dictating the selectivity of free-radical chlorination reactions. In the case of alkanes like 4-methylpentane, which possesses primary, secondary, and tertiary hydrogens, the solvent can influence the relative rates of abstraction of these different types of hydrogen atoms by the chlorine radical. This influence is largely attributed to the formation of chlorine atom-solvent complexes.
Aromatic solvents, such as benzene (B151609) and carbon disulfide, are known to form complexes with chlorine atoms. These complexes are less reactive and, consequently, more selective than free chlorine atoms. The complexed chlorine atom exhibits a greater preference for abstracting the more substituted (tertiary) hydrogen atoms over primary and secondary hydrogens. This increased selectivity is a result of the stabilization of the chlorine radical by the solvent, which makes the transition state for hydrogen abstraction more sensitive to the stability of the resulting alkyl radical (tertiary > secondary > primary).
For instance, in the chlorination of 2,3-dimethylbutane, a model compound for studying selectivity, the ratio of tertiary C-H bond cleavage to primary C-H bond cleavage is significantly higher in the presence of benzene as a solvent compared to non-complexing solvents like carbon tetrachloride. This is because the chlorine atom forms a π-complex with the benzene ring, which moderates its reactivity and enhances its selectivity. The complex can be depicted as [Cl·C₆H₆].
The relative reactivity of different C-H bonds towards chlorination can be quantified. The following table illustrates the general trend of selectivity in the presence of different solvent types.
| Solvent Type | Relative Reactivity (tertiary:secondary:primary) | Description |
| Non-complexing (e.g., CCl₄) | Lower selectivity | The free chlorine atom is highly reactive and less discriminating. |
| Complexing (e.g., C₆H₆, CS₂) | Higher selectivity | The chlorine atom-solvent complex is less reactive and more selective for weaker C-H bonds. |
Green Chemistry Principles in Chloroalkane Synthesis
The synthesis of chloroalkanes, including this compound, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop processes that are more efficient, produce less waste, and utilize safer materials.
Application of Atom Economy and Waste Minimization in Halogenation Processes
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional free-radical chlorination reactions, which often utilize molecular chlorine (Cl₂), can have a lower atom economy. For example, in the monochlorination of an alkane (R-H):
R-H + Cl₂ → R-Cl + HCl
In this reaction, only one of the two chlorine atoms from the Cl₂ molecule is incorporated into the desired product (R-Cl), while the other forms hydrogen chloride (HCl) as a byproduct. This results in a theoretical maximum atom economy of less than 100%.
Efforts to improve atom economy and minimize waste in halogenation focus on several strategies:
Alternative Chlorinating Agents: The use of alternative chlorinating agents like sulfuryl chloride (SO₂Cl₂) can sometimes offer better control and selectivity, although atom economy remains a consideration.
Catalytic Cycles: Designing catalytic cycles where the chlorine source is regenerated can significantly reduce waste.
Development of Catalytic Methods for C-Cl Bond Formation
Catalytic methods for the formation of carbon-chlorine (C-Cl) bonds are highly desirable as they can offer improved selectivity, milder reaction conditions, and reduced waste compared to traditional stoichiometric methods.
One promising area of research is the use of transition metal catalysts. For example, iron-based catalysts have been explored for the chlorination of alkanes. These catalysts can activate C-H bonds, facilitating their reaction with a chlorine source under more controlled conditions. The general mechanism often involves the formation of a metal-oxo or metal-chloro species that acts as the active oxidant.
Another approach involves the use of biocatalysis. Halogenase enzymes are capable of selectively halogenating specific positions on a substrate molecule with high precision under mild, aqueous conditions. While the application of halogenases for the synthesis of simple chloroalkanes like this compound is still an emerging field, it represents a significant step towards truly green halogenation processes.
Utilization of Environmentally Benign Solvents and Renewable Feedstocks
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents used in chlorination, such as carbon tetrachloride, are toxic and environmentally harmful. Green chemistry promotes the use of more benign alternatives.
Potential green solvents for chlorination include:
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for free-radical chlorination. Its properties can be tuned by adjusting pressure and temperature, potentially influencing reaction selectivity.
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution. Their unique solvent properties can also be exploited to control reaction pathways.
Furthermore, the use of renewable feedstocks is a cornerstone of sustainable chemistry. While this compound is typically derived from petroleum-based feedstocks, research is ongoing to produce alkanes and their derivatives from biomass. For instance, isoalkanes can be synthesized from the fermentation of sugars or the catalytic upgrading of bio-oils. The subsequent chlorination of these bio-derived alkanes would represent a significant advancement in the sustainable production of chloroalkanes.
Reactivity and Mechanistic Investigations of 1 Chloro 4 Methylpentane
Nucleophilic Substitution Reactions of 1-Chloro-4-methylpentane
This compound, an organochloride with the formula C₆H₁₃Cl, serves as a substrate in various organic reactions, most notably nucleophilic substitution. cymitquimica.com In these reactions, a nucleophile, an electron-rich species, replaces the chlorine atom, which acts as a leaving group. geeksforgeeks.orgmatanginicollege.ac.in The reaction pathway, whether it proceeds via an S({N})1 or S({N})2 mechanism, is dictated by several factors including the structure of the alkyl halide, the nature of the nucleophile, and the solvent used. libretexts.org
S({N})1 and S({N})2 Mechanistic Frameworks in Alkyl Halide Reactivity.chemicalnote.comvulcanchem.comlibretexts.orgnumberanalytics.comlumenlearning.comontosight.aibyjus.com
Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: S({N})1 (substitution, nucleophilic, unimolecular) and S({N})2 (substitution, nucleophilic, bimolecular). byjus.commasterorganicchemistry.com The S({N})1 reaction is a two-step process where the leaving group first departs, forming a carbocation intermediate, which is then attacked by the nucleophile. geeksforgeeks.orgbyjus.com Conversely, the S({N})2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.comksu.edu.sa
The energetics of S({N})1 and S({N})2 reactions are best understood by examining their respective reaction coordinate diagrams. For an S(_{N})1 reaction, the rate-determining step is the formation of the carbocation intermediate, which corresponds to the highest energy transition state. masterorganicchemistry.comlumenlearning.com The stability of this carbocation is paramount; more substituted carbocations are more stable and thus form more readily. chemicalnote.comksu.edu.sa
In an S(_{N})2 reaction, a single transition state exists where the carbon atom is pentacoordinate, simultaneously bonded to both the incoming nucleophile and the departing leaving group. chemicalnote.com This transition state is high in energy due to steric strain and electronic repulsion. libretexts.orgspcmc.ac.in The energy of this transition state is influenced by the steric bulk of the substituents on the carbon atom. libretexts.org
| Feature | S({N})1 Mechanism | S(_{N})2 Mechanism |
| Number of Steps | Two | One |
| Intermediate | Carbocation | None |
| Transition State | Two, with the first being rate-determining | One, pentacoordinate carbon |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Energetics | Favored by stable carbocation formation | Favored by unhindered substrate |
The stereochemistry of the products of nucleophilic substitution reactions provides crucial insight into the operative mechanism. In an S(_{N})2 reaction, the nucleophile attacks from the backside, leading to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion. numberanalytics.comaskiitians.com
Conversely, S(_{N})1 reactions typically result in racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers if the starting material is chiral. chemicalnote.comnumberanalytics.com However, complete racemization is not always observed, as the leaving group may temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. chemicalnote.com
| Mechanism | Stereochemical Outcome |
| S({N})1 | Racemization (mixture of inversion and retention) |
| S(_{N})2 | Inversion of configuration |
Influence of Alkyl Moiety Structure on Nucleophilic Substitution Rates and Mechanisms.vulcanchem.comlumenlearning.combyjus.com
The structure of the alkyl halide substrate is a primary determinant of the reaction mechanism. This compound is a primary alkyl halide. Primary alkyl halides are sterically unhindered, which favors the S({N})2 pathway. chemicalnote.comspcmc.ac.in The backside attack required for an S({N})2 reaction is readily achievable. chemicalnote.com
Tertiary alkyl halides, on the other hand, are sterically hindered and readily form stable tertiary carbocations, thus favoring the S({N})1 mechanism. masterorganicchemistry.comsavemyexams.com Secondary alkyl halides can undergo both S({N})1 and S(_{N})2 reactions, and the preferred pathway depends on other factors like the nucleophile and solvent. libretexts.orgsavemyexams.com
| Alkyl Halide Type | Preferred Mechanism | Rationale |
| Primary (e.g., this compound) | S({N})2 | Low steric hindrance |
| Secondary | S({N})1 or S({N})2 | Intermediate steric hindrance and carbocation stability |
| Tertiary | S(_{N})1 | High steric hindrance and stable carbocation formation |
Leaving Group Efficacy and Nucleophile Characteristics in Substitution Processes.lumenlearning.comontosight.ai
The rate of both S({N})1 and S({N})2 reactions is influenced by the nature of the leaving group and the nucleophile. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. libretexts.orgsaskoer.ca For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. savemyexams.combyjus.com Therefore, chloride (Cl⁻) is a reasonably good leaving group.
The strength of the nucleophile is a critical factor in S({N})2 reactions, as the nucleophile is involved in the rate-determining step. shimizu-uofsc.net Strong nucleophiles, which are typically strong bases, accelerate S({N})2 reactions. savemyexams.comshimizu-uofsc.net In contrast, the rate of S(_{N})1 reactions is independent of the nucleophile's concentration or strength, as the nucleophile only participates after the rate-determining step. shimizu-uofsc.netlibretexts.org
| Factor | Effect on S({N})1 Rate | Effect on S(_{N})2 Rate |
| Good Leaving Group | Increases rate | Increases rate |
| Strong Nucleophile | No effect | Increases rate |
| Weak Nucleophile | Favored | Decreases rate |
Solvent Effects on Reaction Rates and Mechanistic Pathways.ontosight.aibyjus.com
The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. libretexts.org These solvents stabilize the carbocation intermediate in S(_{N})1 reactions, thereby increasing the reaction rate. lumenlearning.comquora.com
Polar aprotic solvents, such as acetone (B3395972) and DMSO, possess a dipole moment but lack O-H or N-H bonds. They can solvate cations but not anions as effectively. libretexts.orgchemistrysteps.com This leaves the nucleophile relatively "naked" and more reactive, thus favoring S({N})2 reactions. lumenlearning.comchemistrysteps.com Given that this compound is a primary alkyl halide, its nucleophilic substitution reactions would be expected to proceed most efficiently via an S({N})2 mechanism in a polar aprotic solvent. chegg.cominfinitylearn.com
| Solvent Type | Favored Mechanism | Rationale |
| Polar Protic (e.g., Water, Ethanol) | S({N})1 | Stabilizes the carbocation intermediate and the leaving group. |
| Polar Aprotic (e.g., Acetone, DMSO) | S(_{N})2 | Solvates the cation, leaving the anion (nucleophile) more reactive. |
| Nonpolar (e.g., Hexane, Benzene) | Generally disfavored for both | Reactants are often insoluble. |
Hydrolysis Reactions as a Specific Class of Nucleophilic Substitution for Halogenoalkanes
Hydrolysis, a reaction where a molecule is cleaved by water, is a fundamental nucleophilic substitution reaction for halogenoalkanes. In the case of this compound, a primary halogenoalkane, the reaction involves the replacement of the chlorine atom by a hydroxyl group from a water molecule, yielding 4-methyl-1-pentanol.
The mechanism of hydrolysis for primary halogenoalkanes like this compound is typically bimolecular (SN2). docbrown.info In this concerted, single-step mechanism, the nucleophile (e.g., a hydroxide (B78521) ion, OH⁻, in alkaline hydrolysis, or a water molecule in neutral hydrolysis) attacks the electrophilic carbon atom bonded to the chlorine. docbrown.info This attack occurs from the side opposite to the leaving group (the chlorine atom), leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the halogenoalkane and the nucleophile. docbrown.infopharmaguideline.com The rate law is expressed as: Rate = k[R-Cl][OH⁻]. pharmaguideline.com
Under neutral conditions with water acting as the nucleophile, the reaction is significantly slower. The SN1 (unimolecular) mechanism, which involves the formation of a carbocation intermediate, is generally not favored for primary halogenoalkanes like this compound. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub This is due to the high instability of the resulting primary carbocation. libretexts.orglibretexts.orgpressbooks.pub
The rate of hydrolysis is also influenced by the nature of the halogen. The carbon-halogen bond strength is a critical factor. The C-Cl bond is stronger than C-Br and C-I bonds. savemyexams.comsavemyexams.com Consequently, chloroalkanes hydrolyze more slowly than their bromoalkane and iodoalkane counterparts. savemyexams.comsavemyexams.com Experiments comparing the rates of hydrolysis of different halogenoalkanes using aqueous silver nitrate (B79036) show that the formation of the silver chloride precipitate from a chloroalkane is the slowest. savemyexams.comsavemyexams.com
Table 1: Factors Influencing Hydrolysis of this compound
| Factor | Influence on Reaction Rate and Mechanism |
| Substrate Structure | Primary (1°) structure disfavors the SN1 pathway due to the instability of the primary carbocation. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub |
| Nucleophile | Strong nucleophiles (e.g., OH⁻) favor the SN2 mechanism and lead to a faster reaction rate. libretexts.org Weak nucleophiles (e.g., H₂O) result in a much slower SN2 reaction. lumenlearning.com |
| Leaving Group | The C-Cl bond is relatively strong, making hydrolysis slower compared to bromoalkanes and iodoalkanes. savemyexams.comsavemyexams.com |
| Solvent | Polar aprotic solvents can enhance the rate of SN2 reactions. lumenlearning.com |
Transition-Metal Catalyzed Nucleophilic Substitutions via Radical Intermediates
While traditional nucleophilic substitutions on alkyl halides are well-established, transition-metal catalysis has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, often proceeding through mechanisms involving radical intermediates. sioc-journal.cnbohrium.com These methods are particularly valuable for alkyl chlorides, which can be less reactive in classical cross-coupling reactions. acs.org
For a primary alkyl chloride like this compound, transition-metal catalysts, notably those based on nickel, iron, and palladium, can facilitate cross-coupling with a variety of nucleophilic partners. sioc-journal.cnbohrium.com These reactions often overcome the challenges associated with the high bond energy of the C-Cl bond and the propensity for side reactions like β-hydride elimination in traditional organometallic cycles. sioc-journal.cn
A common mechanistic feature of these transformations is the generation of an alkyl radical from the alkyl halide. bohrium.comnih.gov This can be achieved through a single-electron transfer (SET) process from a low-valent transition metal catalyst to the alkyl halide. For instance, a Ni(I) species can react with this compound to generate a 4-methylpentyl radical and Ni(II)Cl. This radical can then participate in the catalytic cycle to form the cross-coupled product.
Recent advancements have merged photoredox catalysis with transition metal catalysis to generate these radical intermediates under mild conditions. nih.gov In such systems, a photocatalyst, upon absorbing light, can generate a silyl (B83357) radical that abstracts the chlorine atom from this compound, producing the alkyl radical which then enters the nickel catalytic cycle for cross-coupling with partners like aryl halides. nih.gov Iron-catalyzed cross-coupling reactions also often involve SET processes and radical intermediates. bohrium.com
Table 2: Examples of Catalytic Systems for Radical Cross-Coupling of Alkyl Chlorides
| Catalyst System | Mechanistic Feature | Type of Coupling |
| Nickel/Photoredox | A photocatalyst generates a radical which activates the alkyl chloride. nih.gov The resulting alkyl radical couples with an aryl halide via a nickel catalyst. nih.gov | C(sp³)–C(sp²) bond formation. nih.gov |
| Iron-based | Iron catalysts facilitate cross-coupling of alkyl halides with organometallic reagents (e.g., Grignard reagents) often via SET and radical pathways. bohrium.com | C(sp³)–C(sp²) bond formation. bohrium.com |
| Palladium-based | Novel palladium catalysis involving single-electron transfer can enable the use of alkyl halides in cross-coupling reactions. sioc-journal.cn | Various C-C bond formations. sioc-journal.cn |
Elimination Reactions of this compound
Elimination reactions of halogenoalkanes result in the formation of alkenes. These reactions compete with nucleophilic substitution and proceed through different mechanistic pathways. crunchchemistry.co.uk
The principal elimination mechanisms are the E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base). libretexts.orglibretexts.org
E2 Mechanism : This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. pharmaguideline.comchemistrysteps.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base (Rate = k[RX][Base]). pharmaguideline.comlibretexts.org For a primary alkyl halide like this compound, the E2 pathway is the most probable elimination mechanism, especially when a strong base is used. libretexts.orglibretexts.orgcrunchchemistry.co.uk
E1 Mechanism : This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.orgiitk.ac.in A weak base then removes a β-proton from the carbocation in a fast second step to form the alkene. libretexts.orgiitk.ac.in The rate depends only on the substrate concentration (Rate = k[RX]). libretexts.org The E1 mechanism is highly unlikely for this compound because it would require the formation of a very unstable primary carbocation. libretexts.orglibretexts.orgchemistrysteps.com
E1cB Mechanism : This two-step mechanism involves the initial removal of a β-proton by a base to form a carbanion intermediate (the conjugate base of the substrate). aakash.ac.inchemistnotes.com In the second step, the leaving group departs from the carbanion to form the alkene. aakash.ac.inchemistnotes.com This pathway is favored when the β-proton is particularly acidic (e.g., adjacent to a carbonyl group) and when there is a poor leaving group. libretexts.orgchemistnotes.comquora.com this compound does not meet these criteria, making the E1cB mechanism unfavorable.
Regioselectivity in elimination reactions refers to the preference for forming one constitutional isomer of an alkene over another when multiple products are possible. dalalinstitute.com Zaitsev's rule states that when multiple alkene products can be formed, the major product will be the more substituted (and therefore more stable) alkene. libretexts.orgiitk.ac.in
In the case of this compound, the chlorine atom is on the C1 carbon. The adjacent carbon with hydrogen atoms (the β-carbon) is C2.
Elimination of HCl can only occur by removing a hydrogen atom from the C2 position. This results in the formation of a single alkene product: 4-methyl-1-pentene . vaia.com Since there is only one possible β-carbon from which a proton can be abstracted to form an alkene, there is no possibility of forming different constitutional isomers. Therefore, the concept of regioselectivity and Zaitsev's rule is not applicable here as no choice of products exists. vaia.com
For primary alkyl halides like this compound, there is direct competition between the SN2 and E2 pathways. libretexts.orgpressbooks.pub The outcome of the reaction is heavily influenced by several factors, primarily the nature of the nucleophile/base and the reaction temperature. lumenlearning.commasterorganicchemistry.com
Nature of the Nucleophile/Base : The role of the anionic reagent is crucial.
Strong, Unhindered Bases/Good Nucleophiles : Reagents like hydroxide (OH⁻) and alkoxides (e.g., methoxide, CH₃O⁻; ethoxide, C₂H₅O⁻) can act as both nucleophiles and bases, often leading to a mixture of SN2 and E2 products. libretexts.org For primary substrates, SN2 is generally favored. pressbooks.pub
Strong, Sterically Hindered Bases : Bulky bases, such as potassium tert-butoxide (t-BuOK), find it difficult to approach the carbon atom for a backside attack required for SN2. libretexts.orgmasterorganicchemistry.com They are, however, effective at removing a less hindered β-proton. Therefore, using a bulky base strongly favors the E2 pathway. pressbooks.pubmasterorganicchemistry.com
Weak Bases/Good Nucleophiles : Species like iodide (I⁻) or acetate (B1210297) (CH₃COO⁻) are good nucleophiles but weak bases, and will predominantly give the SN2 product. lumenlearning.com
Temperature : Increasing the reaction temperature generally favors elimination over substitution. lumenlearning.commasterorganicchemistry.com Elimination reactions have higher activation energies than substitution reactions and benefit more from increased thermal energy.
Table 3: Competition Between SN2 and E2 for this compound
| Condition | Favored Pathway | Predominant Product(s) |
| Strong, non-bulky base (e.g., NaOH, NaOCH₃), low temperature | SN2 | 4-methyl-1-pentanol or 1-methoxy-4-methylpentane |
| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | 4-methyl-1-pentene |
| High temperature | E2 is increasingly favored over SN2 | 4-methyl-1-pentene |
| Good nucleophile, weak base (e.g., NaI) | SN2 | 1-iodo-4-methylpentane |
Radical Reactions Involving this compound
Radical reactions provide a pathway for the functionalization of alkanes, which are typically unreactive. libretexts.org this compound can be synthesized via a radical mechanism and can itself be a substrate in further radical processes.
The formation of this compound can be achieved through the free-radical chlorination of 2-methylpentane (B89812) (isohexane). This reaction is typically initiated by heat or UV light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). libretexts.orgfiveable.me The reaction proceeds via a chain mechanism: libretexts.orgfiveable.me
Initiation : Cl₂ → 2 Cl• (under UV light or heat) libretexts.org
Propagation :
A chlorine radical abstracts a hydrogen atom from 2-methylpentane, forming an alkyl radical and HCl. fiveable.me
The resulting alkyl radical reacts with another Cl₂ molecule to form a chloroalkane and a new chlorine radical, which continues the chain. fiveable.me
Termination : Two radicals combine to form a stable molecule (e.g., Cl• + Cl• → Cl₂; R• + Cl• → R-Cl; R• + R• → R-R). fiveable.me
Free-radical chlorination is generally not very selective. lumenlearning.com The chlorine radical can abstract any of the hydrogen atoms in 2-methylpentane (primary, secondary, or tertiary). This leads to a mixture of isomeric monochlorinated products, including this compound, 2-chloro-4-methylpentane (B3392400), 3-chloro-4-methylpentane, 2-chloro-2-methylpentane (B1597335), and 1-chloro-2-methylpentane. The relative yields depend on the number of each type of hydrogen and their relative reactivity (tertiary > secondary > primary). brainly.com
Once formed, this compound can participate in other radical reactions, such as the transition-metal catalyzed cross-couplings discussed in section 3.1.6, where the C-Cl bond is homolytically cleaved to generate a 4-methylpentyl radical. bohrium.comnih.gov
Generation and Reactivity of Alkyl Radicals from Chloroalkanes
The mechanism involves three key stages:
Initiation: The reaction begins when a molecule, typically a halogen like chlorine (Cl₂), absorbs energy (e.g., from UV light) and splits homolytically into two highly reactive chlorine radicals (Cl•). chemtube3d.comlumenlearning.com
Propagation: A chlorine radical then abstracts a hydrogen atom from the chloroalkane, generating an alkyl radical (R•) and hydrogen chloride (HCl). lumenlearning.commasterorganicchemistry.com This alkyl radical can then react with another chlorine molecule to form the chlorinated product and a new chlorine radical, which continues the chain reaction. lumenlearning.com
Termination: The chain reaction ceases when two radical species combine. chemtube3d.comlumenlearning.com This can involve the combination of two alkyl radicals or an alkyl radical with a chlorine radical. lumenlearning.com
Visible-light photoredox catalysis has also emerged as a powerful and mild method for generating alkyl radicals from the C-X bonds of alkyl halides. iu.edu Furthermore, transition metal-chloride complexes can generate chlorine radicals through a photoinduced ligand-to-metal charge transfer (LMCT) process, which then abstract hydrogen atoms from alkanes to form alkyl radicals. rsc.org The stability of the formed alkyl radical is a crucial factor, with radical stability generally increasing from methyl < primary < secondary < tertiary. masterorganicchemistry.com
Reactions with Specific Radical Species (e.g., Cyanide Radicals, Chlorine Atoms)
Once generated, alkyl radicals from compounds like this compound can engage in various reactions. The specific reaction pathway is often dictated by the nature of the other radical species present.
Reactions with Cyanide Radicals
Studies show that the reaction rates for CN radicals with chloroalkanes tend to decrease as the degree of chlorination on the solute increases. nih.gov The reaction of CN with alkanes primarily proceeds via hydrogen abstraction to form hydrogen cyanide (HCN). rsc.orgnih.gov The rate constants for these reactions are generally very high, often approaching the collision-controlled limit. researchgate.net
| Alkane | Rate Constant (k) at 300 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
|---|---|---|
| Methane (CH₄) | Data not available in provided context | 8.36 ± 0.5 rsc.org |
| Deuterated Methane (CD₄) | (1.0 ± 0.2) x 10⁻¹⁴ rsc.org | Data not available in provided context |
| Ethane (C₂H₆) | (1.8 ± 0.2) x 10⁻¹² rsc.org | 0 (< 800 J mol⁻¹) rsc.org |
| Propane (C₃H₈) | (4.5 ± 0.5) x 10⁻¹² rsc.org | Data not available in provided context |
Reactions with Chlorine Atoms
Chlorine atoms (Cl•) are highly reactive species that can participate in two main types of reactions with compounds like this compound: addition to a double bond or, more relevantly for saturated chloroalkanes, hydrogen atom abstraction. researchgate.netcolorado.edu In the troposphere, particularly in marine environments where chlorine atom concentrations can be significant, these reactions can be a major degradation pathway for organic compounds. nih.gov The rates of reaction for chlorine atoms with many alkanes are often one to two orders of magnitude faster than corresponding reactions with hydroxyl radicals. researchgate.netnih.gov
The abstraction of a hydrogen atom by a chlorine radical is the primary pathway in the reaction with alkanes and chloroalkanes, leading to the formation of an alkyl radical and HCl. lumenlearning.comnih.gov The reactivity of different hydrogen atoms within a molecule is not equal; the rate of abstraction depends on the type of C-H bond. lumenlearning.com
| Alkane Structure | Type of C-H Bond | Relative Reactivity |
|---|---|---|
| 2-Methylbutane | Tertiary | Fastest lumenlearning.com |
| 2-Methylbutane | Secondary | Intermediate lumenlearning.com |
| 2-Methylbutane | Primary | Slowest lumenlearning.com |
This selectivity is attributed to the greater stability of the resulting radical intermediate (tertiary > secondary > primary). lumenlearning.commasterorganicchemistry.com Theoretical studies on the hydrogen abstraction by chlorine atoms from various halomethanes and haloethanes have been conducted to calculate rate constants and understand the reaction dynamics, which often involve the formation of intermediate complexes. nih.govrsc.orgacs.org
Mechanistic Studies of Hydrogen Abstraction in Chloroalkane Systems
The mechanism of hydrogen abstraction from chloroalkanes by radical species like chlorine atoms is a cornerstone of free-radical chain reactions. chemtube3d.com This process is fundamental to the synthesis of more highly chlorinated alkanes and the atmospheric transformation of these compounds. chemtube3d.comnih.gov
The mechanism is classically described by the initiation, propagation, and termination steps previously outlined. chemtube3d.com
Initiation: A small number of reactive radicals are generated, for example, by the photolysis of Cl₂ into two Cl• radicals. chemtube3d.com
Propagation: This is a two-step cycle.
Step A (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the chloroalkane (R-H) to form an alkyl radical (R•) and hydrogen chloride (HCl). chemtube3d.comaskfilo.com For this compound, abstraction can occur at any carbon, but is most likely at the tertiary or secondary positions due to the greater stability of the resulting radical.
Step B: The newly formed alkyl radical reacts with a Cl₂ molecule, abstracting a chlorine atom to form a dichlorinated alkane (R-Cl) and regenerating a chlorine radical (Cl•). chemtube3d.comaskfilo.com This new chlorine radical can then participate in another Step A, thus propagating the chain.
Termination: The chain reaction is terminated when any two radicals combine, removing the reactive intermediates from the system. chemtube3d.com
Theoretical investigations into these reactions often reveal a complex potential energy surface, sometimes involving the formation of loosely bound intermediate complexes before the transition state for hydrogen abstraction is reached. nih.gov The stability of the carbon-centered radical formed during propagation is a key factor influencing the regioselectivity of the reaction, with abstraction of a hydrogen atom leading to a more stable radical being kinetically favored. lumenlearning.commasterorganicchemistry.com
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 Methylpentane
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.
Fragmentation Pathways of Alkyl Halides: Alpha-Cleavage and Halogen Cleavage
In the mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M+•) which can then undergo fragmentation. For alkyl halides like 1-chloro-4-methylpentane, two primary fragmentation pathways are prevalent: alpha-cleavage and halogen cleavage. chadsprep.comyoutube.com
Halogen Cleavage: This process involves the breaking of the carbon-halogen bond. youtube.com The halogen atom, being more electronegative, can leave as a radical, resulting in the formation of a carbocation. This is often a significant fragmentation pathway. jove.com
Alpha-Cleavage: This pathway involves the cleavage of a bond adjacent to the carbon bearing the halogen (the alpha-carbon). youtube.com This results in the formation of a resonance-stabilized cation, making it a common fragmentation pattern for alkyl halides. youtube.com Specifically for alkyl chlorides, the strengths of the C-Cl and C-C bonds are similar, which allows for alpha-cleavage to occur. jove.com
Isotopic Abundance Patterns of Chlorine (³⁵Cl and ³⁷Cl) in Mass Spectra for Compound Identification
A key feature in the mass spectrum of a chlorine-containing compound is the presence of characteristic isotopic peaks. Chlorine naturally exists as two stable isotopes: ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75.8% and 24.2%, respectively. wikipedia.orgchemdictionary.org This 3:1 ratio of ³⁵Cl to ³⁷Cl results in a distinctive pattern in the mass spectrum. jove.comlibretexts.org
For a molecule containing a single chlorine atom, such as this compound, the molecular ion will appear as two peaks separated by two mass-to-charge units (m/z). chemdictionary.orgucalgary.ca The peak corresponding to the molecule with ³⁵Cl (the M+ peak) will be approximately three times more intense than the peak for the molecule with ³⁷Cl (the M+2 peak). libretexts.orgchemguide.co.uk This isotopic signature is a powerful tool for confirming the presence of chlorine in an unknown compound. libretexts.org
Application of Fragmentation Data in Structural Assignment
The fragmentation pattern, in conjunction with the isotopic data, is instrumental in determining the structure of the molecule. The masses of the fragment ions provide clues about the different alkyl groups present in the molecule. msu.edu For instance, the loss of specific neutral fragments from the molecular ion can help in piecing together the carbon skeleton. The analysis of these fragmentation patterns, which often involves the loss of alkyl radicals, allows for the deduction of the original structure of this compound. libretexts.org
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for identifying the functional groups present in a molecule.
Characteristic Infrared Absorption Bands of C-Cl Bonds and Alkyl Moieties in Chloroalkanes
The IR spectrum of this compound will exhibit absorption bands characteristic of both the C-Cl bond and the alkyl portions of the molecule.
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration typically appears in the fingerprint region of the IR spectrum, generally in the range of 550-850 cm⁻¹. orgchemboulder.comscribd.com For primary chloroalkanes like this compound, this band is often found between 650 and 730 cm⁻¹.
Alkyl Moieties: The presence of the methyl and methylene (B1212753) groups in the isopentyl structure gives rise to several characteristic absorptions:
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups. libretexts.orgucla.edu
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are typically observed around 1465 cm⁻¹ and 1370 cm⁻¹, respectively. vscht.cz
-CH₂X Wagging: In terminal alkyl halides, a characteristic wagging vibration of the –CH₂X group can be seen between 1300 and 1150 cm⁻¹. orgchemboulder.com
The combination of these bands provides a unique spectral fingerprint for this compound. docbrown.infodocbrown.info
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| C-Cl | Stretch | 550-850 |
| Alkyl C-H | Stretch | 2850-2960 |
| -CH₂- (Methylene) | Bending (Scissoring) | ~1465 |
| -CH₃ (Methyl) | Bending (Asymmetric) | ~1450 |
| -CH₃ (Methyl) | Bending (Symmetric) | ~1370 |
| -CH₂Cl | Wag | 1300-1150 |
Interplay between Experimental and Theoretical Infrared Spectroscopy for Accurate Characterization
The accurate characterization of this compound through infrared (IR) spectroscopy is significantly enhanced by the synergy between experimental measurements and theoretical calculations. nih.govresearchgate.net While an experimental IR spectrum provides a unique fingerprint of the molecule, based on the vibrational frequencies of its bonds, the interpretation of complex spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be challenging. researchgate.netorgchemboulder.com Computational chemistry offers a powerful tool to overcome these challenges by providing a theoretical vibrational spectrum that aids in the precise assignment of absorption bands. nih.govresearchgate.net
Theoretical IR spectra are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations model the molecule's geometry and vibrational frequencies in a gaseous state. The resulting theoretical spectrum can then be compared with the experimental spectrum. researchgate.net This comparison allows for a more confident assignment of specific vibrational modes—such as C-H stretching, C-H bending, and the characteristic C-Cl stretching—to the observed absorption bands. researchgate.netzendy.io
However, discrepancies between the calculated and experimental spectra often arise. Theoretical calculations typically represent an isolated molecule in the gas phase, whereas experimental spectra are often recorded on liquid films or in solution. researchgate.net Solvent effects and intermolecular interactions in the condensed phase can cause shifts in vibrational frequencies. researchgate.net Furthermore, computational methods have inherent approximations that can lead to systematic errors in the calculated frequencies. acs.org To bridge this gap, scaling factors are often applied to the computed frequencies, or more advanced computational models that account for solvent effects are used to improve the correlation with experimental data. acs.orgresearchgate.net
The interplay is a two-way process. The experimental spectrum serves as the benchmark for validating and refining the theoretical model. researchgate.net Conversely, the theoretical calculations provide a detailed, bond-by-bond vibrational analysis that is often impossible to extract solely from the experimental data, leading to a more complete and accurate structural characterization of this compound. nih.govzendy.io
Table 1: Characteristic Infrared Absorption Bands for Alkyl Chlorides
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | ~2880–3080 |
| C-H (sp³) | Bending | ~1300–1500 |
| -CH₂X (X=Cl) | Wagging | ~1300–1150 |
| C-Cl | Stretching | ~550–850 |
Data sourced from general spectroscopic information for alkyl halides. orgchemboulder.comlibretexts.orgdocbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR for Structural Elucidation of Organic Halides
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including organic halides like this compound. elsevier.comuobasrah.edu.iqjchps.com This powerful method provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. ox.ac.uk
For organic halides, NMR spectroscopy allows for the determination of the molecule's constitution by identifying the number and types of chemically non-equivalent proton and carbon environments. jchps.com Key parameters derived from NMR spectra are crucial for this analysis:
Chemical Shift (δ): The position of an NMR signal indicates the electronic environment of the nucleus. Electronegative atoms, such as chlorine, deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). libretexts.orglibretexts.orgucsd.edu This effect is valuable for pinpointing the location of the halogen in the alkyl chain.
Spin-Spin Coupling (J-coupling): The splitting of an NMR signal into a multiplet reveals information about the number of adjacent, non-equivalent protons. This coupling provides direct evidence of connectivity within the molecule, allowing for the piecing together of its structure. ox.ac.ukucsd.edu
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, providing quantitative information about the different proton groups. ox.ac.uk
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further resolve complex structures. researchgate.netacs.org A COSY spectrum reveals proton-proton coupling relationships, while an HSQC spectrum correlates directly bonded proton and carbon atoms. ox.ac.uk These experiments provide a comprehensive map of the molecular connectivity, making them essential tools for confirming the structure of organic halides.
Chemical Shift and Coupling Constant Analysis for Carbon and Proton Environments in this compound
The structure of this compound, CC(C)CCCCl, contains five distinct carbon environments and five distinct proton environments. Analysis of the predicted ¹H and ¹³C NMR spectra allows for the complete assignment of its structure. The electronegative chlorine atom has a significant influence on the chemical shifts of the adjacent carbon and protons (C1 and H_a).
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would show five distinct signals. The protons on the carbon bonded to the chlorine (H_a) are expected to be the most downfield due to the deshielding effect of the chlorine atom. The splitting pattern of each signal, predicted by the n+1 rule, is critical for assigning the signals to the specific protons in the structure.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|---|
| H_a | -CH₂Cl | ~3.5 | Triplet (t) | H_b |
| H_b | -CH₂- | ~1.7 | Multiplet (m) | H_a, H_c |
| H_c | -CH₂- | ~1.2 | Multiplet (m) | H_b, H_d |
| H_d | -CH- | ~1.5 | Nonet or multiplet (m) | H_c, H_e |
| H_e | -CH₃ | ~0.9 | Doublet (d) | H_d |
Note: Predicted values are based on established chemical shift ranges and coupling patterns in similar alkyl halide structures. ucsd.edupdx.edudocbrown.info The reference standard is Tetramethylsilane (TMS) at 0.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The carbon atom directly bonded to the chlorine atom (C1) will be the most deshielded and appear at the highest chemical shift among the sp³ carbons. The chemical shifts of the other carbons will be less affected by the chlorine as the distance increases. libretexts.orgdocbrown.info
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Label | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | -CH₂Cl | ~45 |
| C2 | C1-CH₂-C3 | ~30 |
| C3 | C2-CH₂-C4 | ~39 |
| C4 | -CH- | ~28 |
| C5 | -CH₃ | ~22 |
Note: Predicted values are based on established chemical shift ranges for chloroalkanes. libretexts.orglibretexts.org The reference standard is Tetramethylsilane (TMS) at 0.0 ppm.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Studies of 1 Chloro 4 Methylpentane
Quantum Chemical Calculations on C-Cl Bond Properties
Quantum chemical calculations are fundamental in predicting and analyzing the nature of the carbon-chlorine (C-Cl) bond. These methods allow for a detailed examination of bond lengths, energies, and the influence of various electronic and structural factors.
The length of the C-Cl bond in chloroalkanes is not fixed; it varies due to a complex interplay of several intramolecular interactions. Ab initio calculations on various organic molecules show that C-Cl bond lengths can range from 1.73 to 1.93 Å. smith.edu The primary factors influencing this variation are charge perturbation, hyperconjugation, and steric hindrance. smith.edu
Charge Perturbation : This is considered the strongest of the interactions affecting C-Cl bond length. smith.edu It arises from the electrostatic effects of nearby charged or polarized substituents. The C-Cl bond length shows a direct correlation with the charge on the chlorine atom; as the negative charge on the chlorine increases, the bond length tends to change accordingly. smith.edu
Hyperconjugation : This interaction involves the delocalization of sigma (σ) electrons, typically from adjacent C-H or C-C bonds, into the antibonding sigma (σ) orbital of the C-Cl bond. collegedunia.comaskiitians.com This donation of electron density into the C-Cl σ orbital weakens and lengthens the bond, which can stabilize the molecule, particularly in carbocations that may form during reactions. askiitians.comcsbsju.edu Conversely, donation from chlorine lone pairs into adjacent empty orbitals can shorten the C-Cl bond. smith.edu
Steric Hindrance : This occurs when the size of atomic groups within a molecule prevents them from occupying their ideal positions, leading to repulsion. askiitians.com In the context of 1-chloro-4-methylpentane, the bulky isobutyl group attached to the chloromethyl moiety can create steric strain. While often considered a cause of bond elongation, detailed computational studies suggest that hyperconjugation is a more significant factor in determining conformational preferences than steric hindrance between smaller groups like hydrogen atoms. askiitians.com Studies show that secondary hyperconjugation and steric hindrance are generally weaker interactions compared to charge perturbation and primary hyperconjugation. smith.edu
| Interaction | Description | Effect on C-Cl Bond Length | Relative Strength |
|---|---|---|---|
| Charge Perturbation | Electrostatic influence of charged or polarized groups. smith.edu | Dominant factor; dictates bond length when strong charges are present. smith.edu | Strongest smith.edu |
| Hyperconjugation (σC-H → σ*C-Cl) | Delocalization of electrons from adjacent σ bonds into the C-Cl antibonding orbital. collegedunia.comaskiitians.com | Lengthening and weakening. csbsju.edu | Moderate to Weak |
| Steric Hindrance | Repulsive forces between bulky atomic groups. askiitians.com | Generally leads to bond elongation to relieve strain. | Weakest smith.edu |
Bond Dissociation Energy (BDE) is a critical thermochemical parameter that quantifies the energy required to break a specific bond homolytically. Computational methods provide an efficient way to calculate BDEs for C-Cl bonds in haloalkanes. A common approach involves calculating the energies of the parent molecule and the resulting radicals after bond cleavage.
| Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|
| Corrected MP2/cc-pVtz | 83.7 | acs.org |
| CCSD(T)/6-311++G(3df,3pd) | 83.5 | acs.org |
| Experimental Value | 83.6 ± 0.2 | acs.org |
These methods can be broadly applied to multihalogen compounds, demonstrating their robustness in predicting thermochemical data crucial for understanding reaction mechanisms. electronicsandbooks.com
External electric fields can significantly alter the properties and reactivity of the C-Cl bond. worldscientific.comrsc.org Theoretical studies, often based on Density Functional Theory (DFT), show that applying an external electric field along the C-Cl bond axis can cause the bond to lengthen and weaken. worldscientific.com This is because the field stabilizes ionic structures, facilitating bond cleavage. rsc.org For chlorobenzene, a model aromatic chloride, calculations predict that as the strength of a positive external electric field increases, the dissociation barrier for the C-Cl bond decreases, eventually disappearing at very high field strengths. worldscientific.com This indicates that strong electric fields can induce the degradation of chloro-organic compounds.
Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.orglibretexts.org It is a key parameter in understanding reactions involving electron attachment, such as reduction. Chloroalkanes can capture thermal electrons, a process modeled by considering the molecule's electron affinity. acs.orgacs.org The formation of a temporary negative ion is often the first step in dissociative electron attachment, where the C-Cl bond subsequently breaks. While the first electron affinity for many molecules is negative (energy is released), the process can be complex. libretexts.org Calculations of adiabatic and vertical electron affinities help in constructing potential energy curves to model these attachment processes. acs.orgacs.org
Molecular Orbital Theory and Electronic Structure Analysis of Chloroalkanes
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of molecules by describing electrons in delocalized orbitals that extend over the entire molecule. youtube.comscispace.com For a chloroalkane like this compound, MO theory is essential for understanding its reactivity.
The key orbitals for the C-Cl bond are the bonding (σ) and antibonding (σ*) molecular orbitals.
Bonding Orbital (σ) : This orbital is lower in energy than the original atomic orbitals and is occupied by two electrons, forming the covalent C-Cl bond. youtube.com
Antibonding Orbital (σ): This orbital is higher in energy and is typically unoccupied in the ground state. youtube.com It is the Lowest Unoccupied Molecular Orbital (LUMO) for many chloroalkanes. The energy level and spatial distribution of the σ orbital are crucial for reactivity. Nucleophilic attack (as in Sₙ2 reactions) involves the donation of electrons from the nucleophile into this σ* orbital, which leads to the cleavage of the C-Cl bond. csbsju.edu
Ab initio MO calculations have been successfully used to study the conformational structures and energies of various chloroethanes and chloropropanes, with results generally showing good agreement with experimental data. researchgate.net These studies highlight the importance of accurately calculating molecular geometries, as errors in bond lengths and angles can lead to incorrect energy evaluations. researchgate.net
Density Functional Theory (DFT) Applications in Chloroalkane Research
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. wikipedia.orgfrontiersin.org It is used to investigate the electronic structure of many-body systems by using the electron density as the fundamental variable, which simplifies the calculations compared to traditional wavefunction-based methods. wikipedia.orgresearchgate.net
DFT is widely applied in chloroalkane research for several purposes:
Geometry Optimization : Determining the most stable three-dimensional structure of the molecule. mdpi.com
Energy Calculations : Calculating reaction energies, activation barriers, and bond dissociation energies. mdpi.commdpi.com
Property Prediction : Predicting properties like dipole moments, vibrational frequencies (IR spectra), and electronic spectra. worldscientific.commdpi.com
For example, DFT calculations have been used to explore the excited-state reactivity of chlorobenzenes, modeling competing reactions like reduction and solvolysis. diva-portal.org These studies show how substituents can affect triplet state geometries and influence reaction pathways, providing alternatives to established mechanisms. diva-portal.org DFT is also instrumental in studying reaction mechanisms, such as the oxidative addition of chloromethane to a palladium catalyst, where it can evaluate the performance of various functionals to accurately describe the potential energy surface. researchgate.net
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond, such as a C-Cl bond. These reactions often involve transition metals, some of which are heavy elements where relativistic effects become significant. Relativistic effects, such as the mass-velocity correction and Darwin term, can influence the electronic structure, bond energies, and reactivity of the metal center. acs.org
For accurate DFT calculations of oxidative addition reactions involving heavy metals, it is crucial to incorporate these effects. This is often achieved through the use of relativistic effective core potentials (ECPs), which replace the core electrons of the heavy atom with a potential that includes relativistic contributions. acs.org This approach reduces computational cost while maintaining accuracy. Theoretical studies on the oxidative addition of chloroalkanes to rhodium complexes, for instance, rely on these advanced computational techniques to elucidate complex reaction mechanisms. researchgate.netunizar.es Similarly, DFT studies on the activation of C-F bonds by an aluminum(I) complex highlight the mechanistic insights that can be gained, demonstrating concerted mechanisms involving both electron donation and back-donation. nih.gov While chlorine itself is not heavy enough to warrant major relativistic corrections, the metallic catalysts often used in its reactions are, making this a critical consideration for accurate modeling. acs.org
Molecular Dynamics Simulations for Conformational Analysis of Halogenated Alkanes
Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the conformational landscape of flexible molecules, including halogenated alkanes like this compound. nih.govmun.ca These simulations provide a detailed, time-resolved picture of molecular motion by solving Newton's equations of motion for a system of atoms, offering insights into the relative energies of different conformers, the barriers to their interconversion, and the influence of the environment on conformational preferences. nih.govnih.gov The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. frontiersin.orgnih.gov
The conformational analysis of a molecule like this compound involves exploring the potential energy surface as a function of its dihedral angles. For an acyclic alkane, the primary conformational isomers arise from rotation around the carbon-carbon single bonds. The presence of a chlorine atom and a methyl branch introduces additional steric and electrostatic interactions that influence the stability of these conformers.
Research on halogenated alkanes has demonstrated that the presence of halogens significantly impacts the conformational equilibrium. acs.orgsoton.ac.uk For instance, studies on 1,3-difluorinated alkanes have shown that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. acs.orgsoton.ac.uk It is anticipated that the chloro- and methyl-substituted pentane (B18724) chain of this compound would exhibit a similarly complex conformational behavior.
A typical MD-based conformational analysis involves heating the simulated molecular system to a high temperature to overcome rotational energy barriers and then gradually cooling it to sample various low-energy conformations. nih.gov The resulting trajectory can be analyzed to determine the population of different conformational states, which, according to the Boltzmann distribution, is related to their relative free energies.
For halogenated compounds, accurate force field parameterization is crucial. Standard force fields may not always adequately describe the specific interactions involving halogens, such as halogen bonding. frontiersin.orgnih.gov Therefore, researchers often refine existing force fields or develop new parameters by fitting to high-level quantum mechanical calculations or experimental data to ensure the simulations accurately reproduce the physical and chemical properties of the molecule . uq.edu.auresearchgate.net
The conformational preferences of halogenated alkanes can also be significantly influenced by the solvent. acs.orgsoton.ac.uk MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions and their effect on the conformational equilibrium. For example, a polar solvent might stabilize a conformer with a larger dipole moment.
To illustrate the type of results obtained from such a study, the following table presents hypothetical data for the major conformers of this compound based on the rotation around the C1-C2 and C2-C3 bonds. The conformers are described by the dihedral angle between the Cl-C1-C2-C3 and C1-C2-C3-C4 atoms, respectively (e.g., anti-gauche).
Table 1: Hypothetical Conformational Analysis Data for this compound from a Molecular Dynamics Simulation
| Conformer (Dihedral Angles: Cl-C1-C2-C3, C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| anti, anti | 0.00 | 45 |
| anti, gauche+ | 0.65 | 15 |
| anti, gauche- | 0.65 | 15 |
| gauche+, anti | 0.80 | 10 |
| gauche-, anti | 0.80 | 10 |
| gauche+, gauche+ | 1.50 | 2.5 |
| gauche-, gauche- | 1.50 | 2.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Environmental Fate and Atmospheric Chemistry of Chloroalkanes
Atmospheric Degradation Pathways
Once released into the atmosphere, chloroalkanes are subject to various degradation processes that determine their atmospheric lifetime and potential to influence atmospheric chemistry. The primary degradation pathways involve photochemical decomposition and reactions with highly reactive atmospheric species.
Photochemical Decomposition Mechanisms of Halogenated Compounds
The photochemical decomposition of halogenated compounds, including chloroalkanes, is initiated by the absorption of ultraviolet (UV) radiation from the sun. studymind.co.ukphysicsandmathstutor.com This process, known as photolysis, is particularly effective in the stratosphere, where high-energy UV light can break chemical bonds. nist.gov
The carbon-chlorine (C-Cl) bond in chloroalkanes is susceptible to homolytic fission upon absorbing sufficient UV energy. physicsandmathstutor.com This cleavage results in the formation of a highly reactive chlorine atom (a free radical) and an alkyl radical. alevelchemistry.co.ukphysicsandmathstutor.com
General Photolysis Reaction: R-Cl + hv (UV light) → R• + Cl•
For 1-chloro-4-methylpentane, this reaction would proceed as follows:
CH₃CH(CH₃)CH₂CH₂CH₂Cl + hv → CH₃CH(CH₃)CH₂CH₂CH₂• + Cl•
The generated chlorine radical can then participate in catalytic cycles that destroy ozone. alevelchemistry.co.uk While direct photolysis is a major sink for many fully halogenated chlorofluorocarbons (CFCs) in the stratosphere, for partially halogenated alkanes like this compound, its contribution to total atmospheric lifetime is less significant compared to reaction with hydroxyl radicals in the troposphere. nist.gov The absorption spectra of chloroalkanes, which determine the wavelengths of light they can absorb, show strong absorption in the UV region. acs.orgacs.orguv-vis-spectral-atlas-mainz.orgrsc.org
Reactions with Key Atmospheric Radicals (Hydroxyl Radicals, Chlorine Atoms, Ozone)
The dominant removal process for most chloroalkanes in the troposphere is their reaction with key atmospheric radicals. nist.gov
Hydroxyl Radicals (•OH): The hydroxyl radical is the most important oxidant in the troposphere, often referred to as the "detergent" of the atmosphere. It initiates the degradation of most organic compounds, including chloroalkanes. The reaction proceeds via hydrogen abstraction, where the hydroxyl radical removes a hydrogen atom from the chloroalkane, forming water and an alkyl radical. nih.gov The presence of a chlorine atom in the molecule can deactivate the reactivity towards OH radicals, particularly at the carbon atom bonded to the chlorine. dcu.ie
Reaction with •OH: R-H + •OH → R• + H₂O
Chlorine Atoms (Cl•): Reactions with chlorine atoms can also be a significant degradation pathway, especially in the marine boundary layer and in polar regions where Cl atom concentrations can be substantial. nih.gov The rate constants for reactions with chlorine atoms are often significantly higher than those for the corresponding reactions with hydroxyl radicals. nih.gov Like hydroxyl radicals, chlorine atoms react with chloroalkanes primarily through hydrogen abstraction.
Reaction with Cl•: R-H + Cl• → R• + HCl
Ozone (O₃): While ozone is a powerful oxidant, its reaction with alkanes and chloroalkanes is generally slow under atmospheric conditions and is not considered a major degradation pathway compared to reactions with •OH and Cl• radicals. northeastern.edupublish.csiro.au However, some studies have shown that chloroalkanes can react with ozone at low temperatures, potentially contributing to the formation of photochemically active chlorine oxides. northeastern.edupublish.csiro.aupublish.csiro.au
Kinetics and Products of Atmospheric Degradation Reactions
The kinetics of the reactions between chloroalkanes and atmospheric radicals determine the atmospheric lifetime of these compounds. The rate constants for these reactions are influenced by temperature and the structure of the chloroalkane. nist.gov
The degradation of this compound, initiated by reaction with •OH or Cl•, would result in the formation of a 4-methylpentyl-1-chloro radical. This radical then reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).
Subsequent Reactions: R• + O₂ → RO₂• RO₂• + NO → RO• + NO₂ RO₂• + HO₂ → ROOH + O₂
The resulting alkoxy radical (RO•) can then undergo further reactions, such as decomposition or isomerization, leading to the formation of a variety of stable end products. For this compound, the expected degradation products would include 4-methyl-1-chloropentanal, other oxygenated compounds, and eventually carbon dioxide, water, and hydrogen chloride. nih.gov Studies on the photooxidation of other chloroalkanes have identified products such as phosgene (B1210022) (COCl₂), carbon monoxide (CO), and various chlorinated carbonyl compounds. dcu.ienih.gov
| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| CH₃Cl | •OH | k = (3.09 ± 0.94) × 10⁻¹² exp[−(1411 ± 85)/T] | 298−460 | nist.gov |
| CHFClCFCl₂ | •OH | k = (1.26 ± 0.24) × 10⁻¹² exp[−(1298 ± 66)/T] | 298−460 | nist.gov |
| CH₂FCFCl₂ | •OH | k = (8.1 ± 2.2) × 10⁻¹³ exp[−(1247 ± 89)/T] | 298−370 | nist.gov |
Atmospheric Modeling of Chloroalkane Behavior and Environmental Impact
Atmospheric models are essential tools for understanding and predicting the behavior and environmental impact of chloroalkanes. nih.gov These models integrate data on emissions, meteorology, and chemical reactions to simulate the transport, distribution, and fate of these compounds in the atmosphere. rsc.orgcopernicus.org
For short-chain chlorinated paraffins (SCCPs), which include compounds structurally similar to this compound, multimedia models have been used to evaluate their environmental fate. rsc.org These models have shown that SCCPs can be persistent and undergo long-range atmospheric transport. rsc.orgindustrialchemicals.gov.au
Key outputs from these atmospheric models include:
Atmospheric Lifetime: The time it takes for a chemical to be removed from the atmosphere. This is a crucial parameter for assessing its potential for long-range transport and environmental impact. nist.govnih.gov
Ozone Depletion Potential (ODP): A relative measure of a compound's ability to destroy stratospheric ozone.
Global Warming Potential (GWP): An index of how much a greenhouse gas contributes to global warming over a given time period, compared to carbon dioxide.
Modeling studies have highlighted the importance of accurate kinetic data and emission inventories for reliable predictions of the environmental impact of chlorinated compounds. rsc.orgresearchgate.netcopernicus.org The complexity of chloroalkane mixtures, such as commercial SCCPs, presents a significant challenge for both analytical measurement and environmental modeling. eurofins.de
Biotransformation and Environmental Transformation Pathways of Organochlorine Compounds
Beyond the atmosphere, organochlorine compounds are subject to transformation in other environmental compartments such as soil and water. kosmospublishers.com Biotransformation, or biodegradation, by microorganisms is a key process for the removal of these pollutants from the environment. researchgate.netnih.gov
Microorganisms have evolved various enzymatic pathways to break down chlorinated hydrocarbons. researchgate.netrsc.org These processes can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. rsc.orgdiva-portal.org
Aerobic Degradation: In aerobic environments, microorganisms can use chloroalkanes as a source of carbon and energy. rsc.org The degradation often involves monooxygenase and dioxygenase enzymes that incorporate oxygen into the molecule, making it more susceptible to further breakdown. rsc.org
Anaerobic Degradation: Under anaerobic conditions, a process called reductive dechlorination can occur, where the chloroalkane is used as an electron acceptor. diva-portal.orgescholarship.org In this process, a chlorine atom is removed and replaced by a hydrogen atom. rsc.org
The efficiency of biodegradation depends on various factors, including the specific microorganisms present, the concentration of the pollutant, and environmental conditions such as pH, temperature, and the availability of other nutrients. diva-portal.orgcwejournal.org The breakdown of organochlorine compounds can sometimes lead to the formation of intermediate metabolites that may also be of environmental concern. cwejournal.orgindiaenvironmentportal.org.inresearchgate.net
Advanced Applications and Industrial Relevance of 1 Chloro 4 Methylpentane
Role as a Key Intermediate in Organic Synthesis
The significance of 1-chloro-4-methylpentane in organic synthesis is primarily attributed to its structure: a primary alkyl chloride. This configuration is particularly amenable to nucleophilic substitution reactions, specifically SN2 reactions, where the chlorine atom is displaced by a variety of nucleophiles. This reactivity allows for the straightforward introduction of the 4-methylpentyl group into a target molecule.
Precursor in the Synthesis of Fine Chemicals
This compound is a precursor in the synthesis of various fine chemicals, particularly those containing the isoamyl (isopentyl) group. One notable application is in the production of flavor and fragrance compounds. For instance, it can be a starting material for the synthesis of isoamyl derivatives that are valued for their characteristic aromas.
A key reaction in this context is the nucleophilic substitution with cyanide, which would yield 5-methylhexanenitrile. This nitrile can then be further hydrolyzed to produce 5-methylhexanoic acid or reduced to form 6-methyl-1-hexanamine, both of which are valuable intermediates in the synthesis of various organic compounds.
| Reactant | Reagent | Product | Application of Product |
| This compound | Sodium Cyanide (NaCN) | 5-Methylhexanenitrile | Intermediate for acids, amines |
Another potential application is in Friedel-Crafts alkylation reactions, where this compound could be used to introduce the 4-methylpentyl group onto an aromatic ring. This reaction, typically catalyzed by a Lewis acid like aluminum chloride, would yield alkylated aromatic compounds that can serve as precursors to detergents, lubricants, and other specialty chemicals. However, it is important to note that carbocation rearrangements are a common challenge in Friedel-Crafts alkylations with primary alkyl halides.
Application as an Intermediate in Pharmaceutical and Agrochemical Development
While direct, large-scale applications of this compound in the synthesis of blockbuster drugs or widely used agrochemicals are not extensively documented in publicly available literature, its role as a building block for creating novel molecular entities in research and development is significant. The isohexyl fragment it provides can be incorporated into lead compounds during the drug discovery process to modulate properties such as lipophilicity, which in turn can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
In the agrochemical field, the introduction of specific alkyl chains can influence the biological activity and selectivity of pesticides and herbicides. The 4-methylpentyl group from this compound can be incorporated into new potential agrochemicals to enhance their efficacy or modify their environmental persistence.
Development of Novel Synthetic Methodologies Utilizing this compound as a Substrate
Research into novel synthetic methodologies often employs simple alkyl halides like this compound as model substrates to test the efficacy and scope of new reactions. Its primary chloride offers a clear and predictable site for reaction, making it an ideal candidate for studying new catalytic systems, reaction conditions, and nucleophilic partners.
For example, developments in cross-coupling reactions, such as those catalyzed by transition metals like palladium or nickel, could utilize this compound to form carbon-carbon bonds with a wide range of coupling partners. These modern synthetic methods offer high efficiency and functional group tolerance, expanding the possibilities for incorporating the 4-methylpentyl group into complex molecules.
Q & A
Q. What are the standard synthetic routes for preparing 1-Chloro-4-methylpentane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound (C₆H₁₃Cl) typically involves the hydrochlorination of 4-methyl-1-pentene or nucleophilic substitution of 4-methylpentanol using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dry dichloromethane), and stoichiometric ratios to minimize byproducts like dialkyl sulfites. Purification via fractional distillation or column chromatography is critical to isolate the product with >95% purity. Experimental protocols must adhere to reproducibility standards, including detailed documentation of reagents, conditions, and purification steps .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy. Key spectral
- ¹H NMR : δ 1.0–1.2 ppm (methyl group), δ 1.4–1.6 ppm (methylene adjacent to chlorine), δ 3.5–3.7 ppm (chlorinated CH₂).
- GC-MS : Molecular ion peak at m/z 120.6 (M⁺), fragment ions at m/z 85 (loss of Cl) and 57 (C₄H₉⁺).
- IR : C-Cl stretch at 550–650 cm⁻¹. Ensure instrument calibration and use internal standards (e.g., tetramethylsilane for NMR) for accuracy .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations be applied to predict the reactivity and thermodynamic properties of this compound, and what are the limitations of these methods?
- Methodological Answer : DFT methods (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) for C-Cl bonds (~310–330 kJ/mol) and reaction pathways for nucleophilic substitution or elimination. Thermodynamic properties like enthalpy of formation (ΔHf) and Gibbs free energy (ΔG) can be calculated using hybrid functionals with exact-exchange corrections. Limitations include inaccuracies in modeling solvation effects and van der Waals interactions, which require empirical corrections or higher-level theories (e.g., CCSD(T)) for validation .
Q. What experimental strategies can be employed to resolve discrepancies between observed reaction outcomes of this compound and computational predictions?
- Methodological Answer : Systematic contradiction analysis involves:
- Revisiting reaction conditions : Verify temperature, solvent polarity, and catalyst presence.
- Isolating intermediates : Use quench-and-analyze techniques (e.g., trapping radicals with TEMPO).
- Cross-validating computational models : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
- Error quantification : Calculate uncertainties in computational parameters (e.g., basis set superposition errors) and experimental measurements (e.g., GC-MS calibration curves). Contradictions often arise from unaccounted steric effects or solvent dynamics in simulations .
Q. How should researchers design kinetic studies to investigate the hydrolysis mechanisms of this compound under varying pH conditions?
- Methodological Answer : Design a pseudo-first-order kinetic experiment with excess water. Monitor chloride ion release via ion chromatography or AgNO₃ titration. Vary pH (2–12) to distinguish SN1 (acid-catalyzed carbocation formation) vs. SN2 (bimolecular nucleophilic substitution) mechanisms. Use Arrhenius analysis (10–50°C) to determine activation energy (Ea). Include control experiments with deuterated solvents (D₂O) to assess isotopic effects on reaction rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
